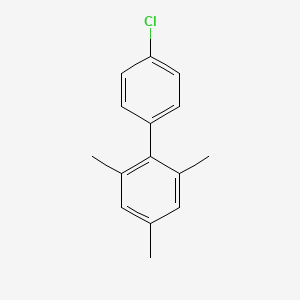
1,1'-Biphenyl, 4'-chloro-2,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- is an organic compound with the molecular formula C15H15Cl It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position and three methyl groups at the 2, 4, and 6 positions
Synthetic Routes and Reaction Conditions:
Chlorination of Biphenyl: One common method involves the chlorination of biphenyl in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- often involves a combination of the above synthetic routes, optimized for large-scale production. The process includes purification steps such as recrystallization or distillation to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the chlorine atom and methyl groups, which activate the aromatic ring towards further substitution.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used for nitration or sulfonation reactions, respectively.
Major Products:
Applications De Recherche Scientifique
1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 4-chloro-: Lacks the methyl groups, making it less sterically hindered and potentially less reactive in certain reactions.
2,4,6-Trimethyl-1,1’-biphenyl:
Uniqueness: 1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- is unique due to the combination of chlorine and multiple methyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Propriétés
Numéro CAS |
53243-83-7 |
|---|---|
Formule moléculaire |
C15H15Cl |
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,1-3H3 |
Clé InChI |
OXSOLCFFZJJMOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)

![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)

![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)

![tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13384379.png)

![Methyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B13384385.png)

![tert-butyl N-[(E)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13384396.png)
![27-Methyl-14-propan-2-yl-18-aza-8-azoniapentacyclo[13.12.0.02,12.03,8.019,24]heptacosa-1,3,5,7,12,14,19,21,23,25-decaene](/img/structure/B13384397.png)


